molecular formula C8H11P B13800013 (3,5-Dimethylphenyl)phosphane CAS No. 524695-90-7

(3,5-Dimethylphenyl)phosphane

Cat. No.: B13800013
CAS No.: 524695-90-7
M. Wt: 138.15 g/mol
InChI Key: RFXWSCVCWQKXAL-UHFFFAOYSA-N
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Description

(3,5-DIMETHYLPHENYL)PHOSPHINE is an organophosphorus compound with the chemical formula C8H11P. It is characterized by a phosphorus atom bonded to a phenyl group and two methyl groups. This compound is a colorless, air-sensitive liquid and is a member of the aromatic alkylphosphine family .

Preparation Methods

(3,5-DIMETHYLPHENYL)PHOSPHINE can be synthesized through various methods. One common synthetic route involves the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows :

(C6H5)Cl2P+2CH3MgBr(C6H5)(CH3)2P+2MgBrCl(C_6H_5)Cl_2P + 2CH_3MgBr \rightarrow (C_6H_5)(CH_3)_2P + 2MgBrCl (C6​H5​)Cl2​P+2CH3​MgBr→(C6​H5​)(CH3​)2​P+2MgBrCl

The resulting phosphine is then purified by distillation under reduced pressure. Industrial production methods often involve similar organometallic reactions, ensuring high yield and purity .

Chemical Reactions Analysis

(3,5-DIMETHYLPHENYL)PHOSPHINE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: It participates in substitution reactions, particularly with halides and other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions include phosphine oxides, hydrides, and substituted phosphines .

Scientific Research Applications

(3,5-DIMETHYLPHENYL)PHOSPHINE has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.

    Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.

    Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPHENYL)PHOSPHINE involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

(3,5-DIMETHYLPHENYL)PHOSPHINE is unique due to its specific structure and reactivity. Similar compounds include:

Properties

CAS No.

524695-90-7

Molecular Formula

C8H11P

Molecular Weight

138.15 g/mol

IUPAC Name

(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C8H11P/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3

InChI Key

RFXWSCVCWQKXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P)C

Origin of Product

United States

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